1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone
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Description
1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone is a useful research compound. Its molecular formula is C22H22FN5O2 and its molecular weight is 407.449. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as Pralsetinib (BLU-667), is a highly efficient and selective inhibitor of the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
Pralsetinib binds with high affinity to the RET protein, inhibiting its activity . It is effective against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
The inhibition of RET by Pralsetinib disrupts multiple signaling pathways involved in cell proliferation and survival . This includes the MAPK/ERK and PI3K/AKT pathways, which are critical for cell growth and survival .
Pharmacokinetics
Pralsetinib has good bioavailability when dissolved in DMSO, with a solubility of ≥ 100 mg/mL . It is insoluble in water . The compound has a predicted boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is recommended to be stored at 4°C .
Result of Action
The inhibition of RET by Pralsetinib leads to a decrease in cell proliferation and an increase in cell death . In cancer cells harboring RET mutations or fusions, Pralsetinib can specifically inhibit RET signaling, more effectively inhibiting the proliferation of these cells compared to other multi-kinase inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pralsetinib. For instance, the compound’s solubility and stability can be affected by the pH and temperature of the environment . Additionally, the presence of other molecules in the environment, such as other drugs or proteins, can potentially interact with Pralsetinib and affect its action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone Similar compounds with a triazole ring have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the compound and the biomolecules it interacts with .
Molecular Mechanism
The molecular mechanism of action of This compound It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[4-[4-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-15-13-19(7-8-20(15)23)28-14-21(24-25-28)22(30)27-11-9-26(10-12-27)18-5-3-17(4-6-18)16(2)29/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWVDAKRXHWORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.